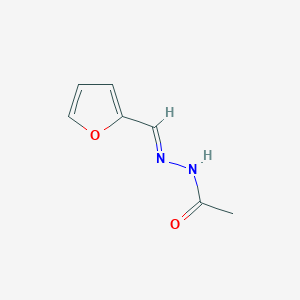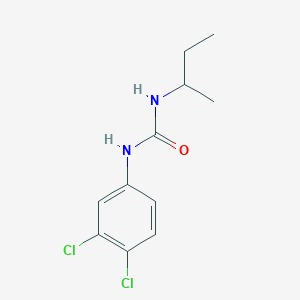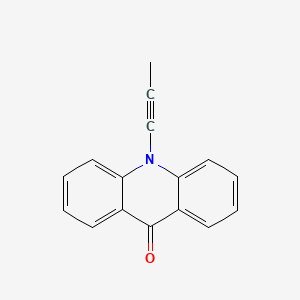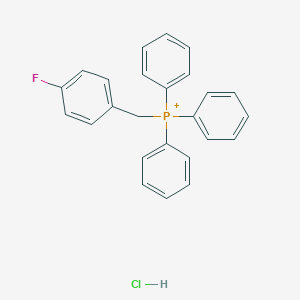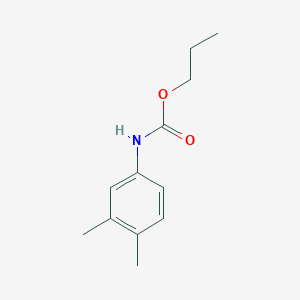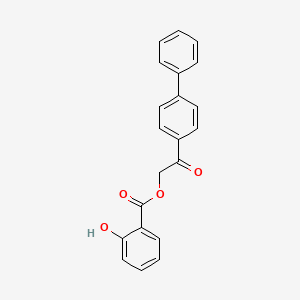
2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate: is an organic compound that belongs to the class of esters It is structurally characterized by the presence of a biphenyl group attached to an oxoethyl group, which is further esterified with 2-hydroxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl quinones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl 2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the specific reaction.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and oxidoreductases .
Medicine: The compound’s structural similarity to certain pharmacophores makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the formulation of specialty chemicals, including UV filters and stabilizers for polymers .
Mecanismo De Acción
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active biphenyl-4-yl-2-oxoethanol and 2-hydroxybenzoic acid. These metabolites can further participate in various biochemical pathways, exerting their effects through interactions with proteins and other biomolecules .
Comparación Con Compuestos Similares
2-(Biphenyl-4-yl)-2-hydroxyethyl 2-hydroxybenzoate: A reduced form of the compound with a hydroxyl group instead of an oxo group.
2-(Biphenyl-4-yl)-2-oxoethyl 4-hydroxybenzoate: An isomer with the hydroxyl group in a different position on the benzoate moiety.
Uniqueness: 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its biphenyl moiety provides rigidity and planarity, while the ester and oxo groups offer sites for chemical modifications and interactions .
Propiedades
Número CAS |
4347-80-2 |
|---|---|
Fórmula molecular |
C21H16O4 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C21H16O4/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2 |
Clave InChI |
PTEGBOQTRCNNLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)
![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)


